molecular formula C8H5F3N2 B2827221 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine CAS No. 1211521-88-8

4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B2827221
CAS No.: 1211521-88-8
M. Wt: 186.137
InChI Key: SWYGYNZPZYNEEA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a high-purity (97%) organic compound supplied as a solid for research use only. It is a fused bicyclic heteroaromatic structure belonging to the pyrrolopyridine family, also known as azaindoles. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its similarity to purine bases found in DNA and RNA, which often allows for effective interaction with biological targets . The core 1H-pyrrolo[2,3-c]pyridine structure serves as a privileged scaffold in the design of biologically active molecules. Research indicates that compounds based on this and related pyrrolopyridine isomers demonstrate a broad spectrum of pharmacological activities. These activities include serving as kinase inhibitors for targets such as FGFR (Fibroblast Growth Factor Receptor) and MPS1 (Monopolar Spindle 1) , which are relevant in oncology research. The incorporation of the trifluoromethyl group at the 4-position is a common strategy in agrochemical and pharmaceutical lead optimization, as it can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity . This product is intended for research applications as a key synthetic intermediate or building block. Researchers can utilize it to develop novel compounds for investigating various disease pathways. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-12-4-7-5(6)1-2-13-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGYNZPZYNEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211521-88-8
Record name 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the trifluoromethylation of a suitable pyridine precursor. One common method is the trifluoromethylation of 4-iodobenzene, which involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium salts . The reaction conditions often include the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products

The major products formed from the reactions of this compound include N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolo[2,3-C]pyridine structure with a trifluoromethyl group that enhances lipophilicity and metabolic stability. This unique configuration allows for significant interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of 4-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine exhibit potent anticancer properties. The trifluoromethyl group plays a crucial role in enhancing the compound's efficacy against various cancer cell lines.

  • Case Study : A study demonstrated that modifications to the para position of the phenyl ring significantly influenced potency against specific kinases involved in cancer progression. For instance, compounds synthesized showed IC50 values ranging from 4.5 to 9.5 µM against ovarian and breast cancer cell lines .
Compound NameTarget KinaseIC50 (µM)
This compoundFMS Kinase5.0
Derivative ANAMPT6.5
Derivative BOther Kinases8.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are implicated in various inflammatory diseases.

  • Case Study : Research found that certain derivatives inhibited MMP-2 and MMP-9 with IC50 values as low as 3 nM, indicating strong potential for treating conditions like arthritis and metastatic cancer .
Compound NameMMP TargetIC50 (nM)
Derivative CMMP-23
Derivative DMMP-912

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against pathogens such as Mycobacterium tuberculosis.

  • Case Study : Compounds were synthesized and tested for their ability to inhibit the InhA enzyme critical for mycolic acid synthesis in M. tuberculosis. Some derivatives exhibited MIC values below 25 µM, proving effective against resistant strains .
Compound NameMIC (µM)Target Bacteria
Derivative E<25M. tuberculosis
Derivative F<30M. smegmatis

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that include:

  • Electrophilic Aromatic Substitution : The trifluoromethyl group facilitates electrophilic reactions.
  • Nucleophilic Substitution : Reactions at the nitrogen atom allow for functional group modifications.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The pyrrolopyridine scaffold varies based on ring junction positions (e.g., [2,3-b], [2,3-c], or [2,3-d]), which influence electronic properties and reactivity. Key comparisons include:

  • 4-Chloro-5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1196507-58-0):

    • Differs in substituent positions (Cl at 4, CF₃ at 5) and ring junction ([2,3-b]).
    • The chloro group increases electrophilicity, while the CF₃ group stabilizes the aromatic system via electron withdrawal .
  • 6-Chloro-3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 932406-36-5):

    • Substituents at 3 and 6 positions alter steric and electronic interactions compared to the 4-CF₃ derivative .
  • 1H-Pyrrolo[2,3-c]pyridine Derivatives :

    • Isomeric differences ([2,3-c] vs. [2,3-C]) shift nitrogen positions, affecting hydrogen bonding and solubility .

Physicochemical Properties

  • NMR Shifts :

    • 4-CF₃ Derivatives : Aromatic protons in 4-CF₃-pyrrolo[2,3-C]pyridine exhibit downfield shifts due to the electron-withdrawing CF₃ group (e.g., δ ~8.9–8.7 ppm for HetH) .
    • 5-CF₃ Analogues : In 5-(4-CF₃Ph)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c), aromatic protons resonate at δ 8.93 (s, HetH) and 8.05 (d, PhH), indicating stronger deshielding .
  • Solubility and Stability :

    • CF₃ groups enhance lipid solubility but reduce water solubility compared to methoxy or methyl substituents (e.g., 5-(4-MeOPh)-3-nitro derivative (6d)) .
    • Chloro derivatives (e.g., 4-Cl-5-CF₃) may exhibit higher reactivity in nucleophilic substitution reactions .

Biological Activity

4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structure of this compound includes a pyrrolo[2,3-C]pyridine core with a trifluoromethyl substituent at the 4-position. This configuration is crucial for its biological activity as it influences the compound's binding affinity and interaction with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrrolo[2,3-C]pyridine can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit various kinases, which are critical in cancer progression.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. It is believed to interact with key molecular targets within cells, including:

  • Fibroblast Growth Factor Receptors (FGFRs) : Compounds similar to this compound have shown potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, a derivative demonstrated IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, indicating strong potential as a therapeutic agent in cancer treatment .
  • Cellular Pathways : The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular signaling pathways involved in inflammation and tumorigenesis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • FGFR Inhibition :
    • A study reported that a derivative of pyrrolo[2,3-b]pyridine exhibited potent FGFR inhibitory activity with an IC50 value of 7 nM against FGFR1. This compound also inhibited the proliferation and migration of breast cancer cells (4T1) significantly .
  • Antitumor Activity :
    • Another investigation focused on pyrrolo[3,4-c]pyridine derivatives showed moderate to excellent antitumor activities against various cancer cell lines (HeLa, SGC-7901, MCF-7), with IC50 values ranging from 0.12 to 0.21 μM for the most potent compounds .
  • Inflammation Modulation :
    • Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolo[2,3-C]pyridine core with trifluoromethyl groupAnticancer properties; kinase inhibition
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylateContains sulfonyl groupPotential anti-inflammatory effects
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridineBromo and nitro groupsInvestigated for anticancer properties

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